molecular formula C23H22N2O5S B11410686 7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11410686
M. Wt: 438.5 g/mol
InChI Key: MHFXEUZSXFXWHN-UHFFFAOYSA-N
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Description

The compound 7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic molecule It belongs to the thiazolopyridine family, known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-component reaction involving key steps such as N,S-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization .

A typical synthetic route might involve:

Industrial Production Methods

For industrial-scale production, the process would be optimized for higher yields and cost-effectiveness. This might involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile: can be compared with other thiazolopyridine derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H22N2O5S/c1-28-15-6-4-5-14(9-15)23(27)13-31-22-19(12-24)17(11-21(26)25(22)23)18-10-16(29-2)7-8-20(18)30-3/h4-10,17,27H,11,13H2,1-3H3

InChI Key

MHFXEUZSXFXWHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=CC=C4)OC)O

Origin of Product

United States

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